3-ブロモ-6-クロロピコリン酸tert-ブチルエステル

概要

説明

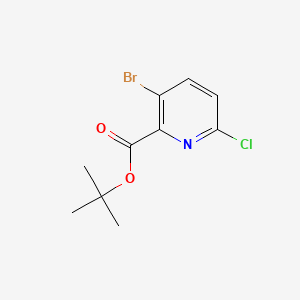

tert-Butyl 3-bromo-6-chloropicolinate is a chemical compound with the molecular formula C10H11BrClNO2 and a molecular weight of 292.56 g/mol . It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 6 of the pyridine ring are substituted with bromine and chlorine atoms, respectively, and the carboxyl group is esterified with a tert-butyl group .

科学的研究の応用

tert-Butyl 3-bromo-6-chloropicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

tert-Butyl 3-bromo-6-chloropicolinate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-bromo picolinic acid with pyridine and p-toluenesulfonyl chloride in tert-butanol at 0°C. The reaction mixture is then stirred at room temperature for 12 hours . After the reaction is complete, sodium bicarbonate is added, and the mixture is extracted with ethyl acetate. The organic phases are combined, washed with brine, and dried over sodium sulfate. The solvent is then removed under reduced pressure to afford the desired compound .

Industrial Production Methods

While specific industrial production methods for tert-Butyl 3-bromo-6-chloropicolinate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

化学反応の分析

Types of Reactions

tert-Butyl 3-bromo-6-chloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the halogen atoms.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an amine-substituted picolinate.

Reduction Reactions: The major products are typically the dehalogenated derivatives.

Ester Hydrolysis: The major product is 3-bromo-6-chloropicolinic acid.

作用機序

The mechanism of action of tert-Butyl 3-bromo-6-chloropicolinate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms and the ester group can influence its binding affinity and specificity.

類似化合物との比較

tert-Butyl 3-bromo-6-chloropicolinate can be compared with other halogenated picolinates, such as:

- tert-Butyl 3-chloro-6-bromopicolinate

- tert-Butyl 3-iodo-6-chloropicolinate

- tert-Butyl 3-bromo-6-fluoropicolinate

These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of bromine and chlorine in tert-Butyl 3-bromo-6-chloropicolinate can result in distinct chemical reactivity and biological activity, making it valuable for specific research applications.

生物活性

tert-Butyl 3-bromo-6-chloropicolinate (CAS: 1235036-15-3) is a synthetic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure featuring bromine and chlorine substituents on a picolinate backbone, is utilized in various research applications, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula of tert-butyl 3-bromo-6-chloropicolinate is , with a molecular weight of 292.56 g/mol. It features a tert-butyl ester group, which enhances its lipophilicity, facilitating cellular uptake and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrClNO₂ |

| Molecular Weight | 292.56 g/mol |

| Purity | ≥ 97% |

| Log P (octanol-water) | 2.68 - 3.68 |

The biological activity of tert-butyl 3-bromo-6-chloropicolinate is primarily attributed to its interaction with various enzymes and receptors. The halogen atoms (bromine and chlorine) are known to enhance the compound's electrophilic properties, allowing it to participate in enzyme inhibition and receptor binding.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial in drug metabolism.

- Receptor Interaction : Its structural similarity to biologically active molecules suggests that it may modulate receptor activity, influencing various signaling pathways.

Biological Activities

Research indicates several significant biological activities associated with tert-butyl 3-bromo-6-chloropicolinate:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some evidence indicating modulation of inflammatory pathways.

- Anticancer Potential : The compound's ability to inhibit specific enzymes may position it as a candidate for anticancer drug development.

Case Studies and Research Findings

Several studies have explored the biological effects of tert-butyl 3-bromo-6-chloropicolinate:

-

Study on Enzyme Inhibition :

- A study demonstrated that tert-butyl 3-bromo-6-chloropicolinate inhibits CYP1A2 with an IC50 value of approximately 50 µM, indicating moderate potency in enzyme inhibition .

-

Antimicrobial Efficacy :

- Research highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain .

- In Vitro Anti-inflammatory Activity :

Comparison with Similar Compounds

When comparing tert-butyl 3-bromo-6-chloropicolinate with other halogenated picolinates, distinct differences in biological activity emerge:

| Compound | Enzyme Inhibition | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| tert-Butyl 3-bromo-6-chloropicolinate | Moderate | Yes | Yes |

| tert-Butyl 3-chloro-6-bromopicolinate | Weak | No | No |

| tert-Butyl 3-iodo-6-chloropicolinate | Strong | Yes | Moderate |

特性

IUPAC Name |

tert-butyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGXLKXQUDHRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732098 | |

| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235036-15-3 | |

| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。